An In-depth Technical Guide to 2-(Morpholin-4-yl)ethyl 2,4-dihydroxybenzoate: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 2-(Morpholin-4-yl)ethyl 2,4-dihydroxybenzoate: Synthesis, Characterization, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of 2-(morpholin-4-yl)ethyl 2,4-dihydroxybenzoate, a molecule of interest in medicinal chemistry and materials science. This document details the chemical structure, physicochemical properties, and a robust, step-by-step synthesis protocol. The rationale behind the synthetic strategy, which involves the esterification of 2,4-dihydroxybenzoic acid with N-(2-hydroxyethyl)morpholine, is discussed in depth. Furthermore, potential biological activities and applications are explored, drawing upon the known pharmacology of its constituent moieties and structurally related compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound in their work.
Introduction and Chemical Identity
2-(Morpholin-4-yl)ethyl 2,4-dihydroxybenzoate is a benzoate ester characterized by the presence of a morpholine-containing side chain. The core of the molecule is the 2,4-dihydroxybenzoic acid moiety, also known as β-resorcylic acid, which is a dihydroxybenzoic acid.[1] This phenolic acid structure is known for its antioxidant properties.[2] The ester linkage connects this core to a 2-(morpholin-4-yl)ethanol group. Morpholine and its derivatives are common structural motifs in medicinal chemistry, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability.[3][4]
The strategic combination of these two building blocks suggests potential for a range of biological activities, which will be explored in a later section. The full chemical identity is provided in the table below.
Table 1: Chemical Identity of 2-(Morpholin-4-yl)ethyl 2,4-dihydroxybenzoate
| Identifier | Value |
| IUPAC Name | 2-(Morpholin-4-yl)ethyl 2,4-dihydroxybenzoate |
| Molecular Formula | C13H17NO5 |
| Molecular Weight | 267.28 g/mol |
| Canonical SMILES | C1COCCN1CCOC(=O)C2=C(C=C(C=C2)O)O |
| InChI Key | InChI=1S/C13H17NO5/c15-11-6-5-9(13(18)19-8-7-14-3-1-2-4-14)10(16)12(11)17/h5-6,15-17H,1-4,7-8H2 |
Physicochemical Properties
The physicochemical properties of 2-(morpholin-4-yl)ethyl 2,4-dihydroxybenzoate can be inferred from its constituent parts. The 2,4-dihydroxybenzoic acid portion contributes to its acidic nature and potential for hydrogen bonding, while the morpholinoethyl group introduces a basic nitrogen atom and enhances polarity.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Information | Rationale |
| Appearance | Off-white to pale yellow solid | Based on the appearance of similar aromatic esters. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethanol). Limited solubility in water, but likely forms soluble salts in acidic or basic aqueous solutions. | The aromatic core is hydrophobic, but the hydroxyl and morpholine groups enhance polarity. The morpholine nitrogen can be protonated to form a water-soluble salt. |
| pKa | Two acidic pKa values are expected from the phenolic hydroxyl groups and the carboxylic acid precursor (pKa1 ~3.11, pKa2 ~8.55 for 2,4-dihydroxybenzoic acid). One basic pKa is expected from the morpholine nitrogen.[1] | The electronic environment of the phenol and the presence of the basic morpholine will influence the exact pKa values. |
| Melting Point | Expected to be a crystalline solid with a defined melting point, likely above 100 °C. | The parent acid, 2,4-dihydroxybenzoic acid, has a high melting point of 229 °C.[1] Esterification will likely lower this. |
| Stability | Stable under normal laboratory conditions. The ester bond may be susceptible to hydrolysis under strong acidic or basic conditions. | Ester bonds are generally stable but can be cleaved by hydrolysis. |
Synthesis Protocol: Esterification of 2,4-Dihydroxybenzoic Acid
The most direct and logical synthetic route to 2-(morpholin-4-yl)ethyl 2,4-dihydroxybenzoate is through the esterification of 2,4-dihydroxybenzoic acid with N-(2-hydroxyethyl)morpholine. Standard esterification conditions can be employed for this transformation.[5]
Rationale for Synthetic Approach
The chosen synthetic pathway is based on the well-established reactivity of carboxylic acids and alcohols to form esters. Several methods can achieve this, with the acid-catalyzed Fischer esterification being a common and cost-effective approach. The use of a dehydrating agent or azeotropic removal of water drives the equilibrium towards product formation.
Starting Materials and Reagents
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2,4-Dihydroxybenzoic acid (β-resorcylic acid)
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Sulfuric acid (concentrated, as catalyst)
-
Toluene (as solvent for azeotropic water removal)
-
Sodium bicarbonate (for neutralization)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Appropriate solvents for extraction and purification (e.g., ethyl acetate, hexane)
Step-by-Step Experimental Protocol
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Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 2,4-dihydroxybenzoic acid (1 equivalent) and N-(2-hydroxyethyl)morpholine (1.1 equivalents) in toluene.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the reaction mixture.
-
Reflux and Water Removal: Heat the mixture to reflux. The water formed during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reflux until no more water is collected, indicating the completion of the reaction (typically 4-8 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from an appropriate solvent system.
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Visualization of the Synthetic Workflow
Caption: Synthetic workflow for 2-(Morpholin-4-yl)ethyl 2,4-dihydroxybenzoate.
Potential Biological Activities and Applications
While specific biological data for 2-(morpholin-4-yl)ethyl 2,4-dihydroxybenzoate is not extensively published, its chemical structure suggests several areas of potential therapeutic interest based on the activities of its components and related molecules.
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Antioxidant and Anti-inflammatory Properties: The 2,4-dihydroxybenzoic acid moiety is a known antioxidant.[2] This property may be retained in the ester form, suggesting potential applications in conditions associated with oxidative stress. Some morpholine derivatives have also shown anti-inflammatory effects.[4]
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Enzyme Inhibition: Derivatives of dihydroxybenzoic acid have been investigated as enzyme inhibitors. For example, ethyl 3,4-dihydroxybenzoate is a known inhibitor of prolyl hydroxylase (PHD).[8] It is plausible that 2-(morpholin-4-yl)ethyl 2,4-dihydroxybenzoate could exhibit inhibitory activity against various enzymes.
-
Antimicrobial Activity: Phenolic compounds and their derivatives are known to possess antimicrobial properties. Ethyl 3,4-dihydroxybenzoate has been shown to potentiate the activity of antibiotics against drug-resistant bacteria.[9] The inclusion of the morpholine group could modulate this activity.
-
Drug Delivery and Prodrugs: The morpholinoethyl ester can be considered a prodrug form of 2,4-dihydroxybenzoic acid. The ester linkage could be cleaved in vivo by esterases to release the active phenolic acid. The morpholine group can enhance aqueous solubility and bioavailability. N-(2-hydroxyethyl)morpholine itself is used in the preparation of ester prodrugs.[6]
Logical Relationship of Structural Moieties to Potential Activity
Caption: Relationship between structure and potential biological activities.
Conclusion
2-(Morpholin-4-yl)ethyl 2,4-dihydroxybenzoate is a compound with significant potential for further investigation in drug discovery and materials science. Its synthesis is straightforward, utilizing established esterification methods. The combination of a biologically active phenolic acid with a pharmaceutically relevant morpholine-containing side chain provides a compelling basis for exploring its antioxidant, anti-inflammatory, and enzyme-inhibitory properties. This guide provides the foundational knowledge for researchers to synthesize, characterize, and evaluate this promising molecule.
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Pharmaffiliates. (n.d.). CAS No : 4143-00-4| Chemical Name : Ethyl 2,4-dihydroxybenzoate. Retrieved from [Link]
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